molecular formula C18H20BrNO3 B8171618 tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate

tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate

Cat. No.: B8171618
M. Wt: 378.3 g/mol
InChI Key: XHYGKSFQYXABNY-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromophenoxy group, and a phenylcarbamate moiety. It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate typically involves the reaction of 3-((4-bromophenoxy)methyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate is primarily related to its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[3-[(4-bromophenoxy)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-15-6-4-5-13(11-15)12-22-16-9-7-14(19)8-10-16/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGKSFQYXABNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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